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molecular formula C8H9N3 B8073634 2-(3,4-diaminophenyl)acetonitrile

2-(3,4-diaminophenyl)acetonitrile

Cat. No. B8073634
M. Wt: 147.18 g/mol
InChI Key: SDYBYNIJLWRVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04463173

Procedure details

A solution of 1-amino-2-nitro-4-cyanomethylbenzene (6 g.) in ethanol (100 ml.) was hydrogenated for 1.5 hour at atmospheric pressure in presence of 3.6 g. of 10% w/w Pd/C. The catalyst was removed and the solvent was evaporated to give 1,2-diamino-4-cyanomethylbenzene which was used without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][C:3]=1[N+:11]([O-])=O>C(O)C.[Pd]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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